
2-(4-Boc-1-piperazinyl)-5-propylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Boc-1-piperazinyl)-5-propylpyrimidine is a chemical compound that features a pyrimidine ring substituted with a propyl group at the 5-position and a 4-Boc-1-piperazinyl group at the 2-position. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Boc-1-piperazinyl)-5-propylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.
Introduction of the Propyl Group: The propyl group can be introduced via an alkylation reaction using a suitable propyl halide.
Attachment of the 4-Boc-1-piperazinyl Group: This step involves the nucleophilic substitution of the pyrimidine ring with 4-Boc-1-piperazine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
化学反应分析
Types of Reactions
2-(4-Boc-1-piperazinyl)-5-propylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
2-(4-Boc-1-piperazinyl)-5-propylpyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-Boc-1-piperazinyl)-5-propylpyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc group can be removed under acidic conditions, revealing the active piperazine moiety, which can then interact with various molecular targets.
相似化合物的比较
Similar Compounds
2-(4-Boc-1-piperazinyl)pyrimidine-5-carbonitrile: Similar structure but with a cyano group at the 5-position instead of a propyl group.
2-(4-Boc-1-piperazinyl)acetic acid: Contains an acetic acid moiety instead of a pyrimidine ring.
4-(4-Boc-1-piperazinyl)-2-(trifluoromethyl)quinoline: Features a quinoline ring with a trifluoromethyl group.
Uniqueness
2-(4-Boc-1-piperazinyl)-5-propylpyrimidine is unique due to the presence of both a propyl group and a Boc-protected piperazine moiety on the pyrimidine ring, which can impart distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C16H26N4O2 |
|---|---|
分子量 |
306.40 g/mol |
IUPAC 名称 |
tert-butyl 4-(5-propylpyrimidin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H26N4O2/c1-5-6-13-11-17-14(18-12-13)19-7-9-20(10-8-19)15(21)22-16(2,3)4/h11-12H,5-10H2,1-4H3 |
InChI 键 |
LKXRBXCJWOVJLA-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CN=C(N=C1)N2CCN(CC2)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


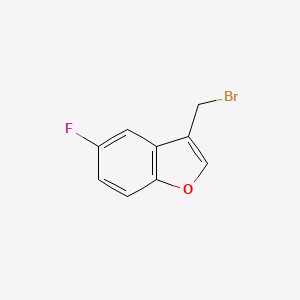
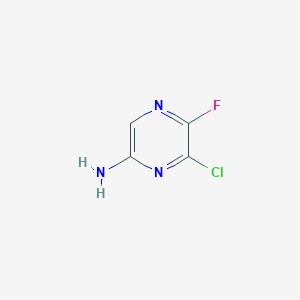
![2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B13674801.png)

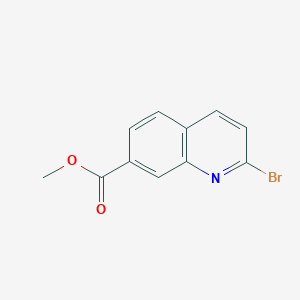
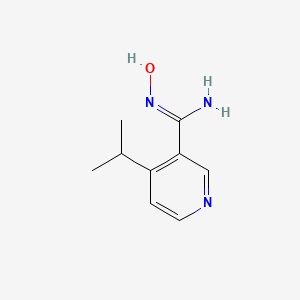

![4-Bromobenzo[b]thiophene-3-carbonitrile](/img/structure/B13674834.png)
![4-(Bromomethyl)-2-methylbenzo[d]thiazole](/img/structure/B13674839.png)
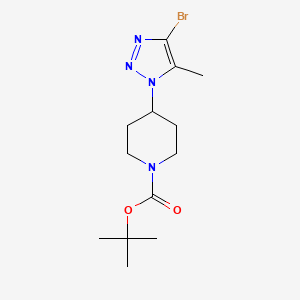
![2,7-Dichloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13674848.png)
![7-(4-Bromo-3-fluoro-2-methylphenoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13674850.png)
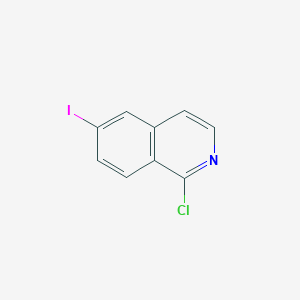
![4-Chloro-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13674861.png)
